3-Pyridin-4-yl-quinoxaline-2-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 3-pyridin-4-ylquinoxaline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-2-21-16(20)15-14(11-7-9-17-10-8-11)18-12-5-3-4-6-13(12)19-15/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBYRUWTGHKMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N=C1C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction Method
One common method for synthesizing this compound involves the reaction of 2-chloroquinoxaline with pyridine-4-carboxylic acid in the presence of a base, followed by esterification with ethanol. This approach utilizes nucleophilic aromatic substitution as a key step in forming the carbon-carbon bond between the quinoxaline and pyridine rings.
- Temperature: 80-100°C
- Solvent: DMF (Dimethylformamide)
- Base: Sodium carbonate (Na₂CO₃)
- Reaction time: 4-6 hours
- Esterification: Ethanol with catalytic H₂SO₄
Alternative Synthetic Approach
An alternative approach involves the cyclization of appropriate diamino precursors with pyridine-containing α-diketones. This method allows for the simultaneous formation of the quinoxaline ring and incorporation of the pyridine moiety.
Table 1: Reaction Conditions for Cyclization Method
| Parameter | Condition | Yield (%) |
|---|---|---|
| Temperature | 110-120°C | 65-70 |
| Solvent | Acetic acid | - |
| Catalyst | p-Toluenesulfonic acid | - |
| Reaction time | 8-10 hours | - |
| Purification | Column chromatography | - |
Modified Synthetic Approaches
Copper-Catalyzed Coupling Method
Recent advancements in synthetic methodologies have led to the development of copper-catalyzed coupling reactions for the synthesis of this compound. This approach offers advantages in terms of milder reaction conditions and potentially higher yields.
The synthesis involves a copper-catalyzed cross-coupling reaction between 3-bromoquinoxaline-2-carboxylic acid ethyl ester and 4-pyridylboronic acid. The reaction proceeds through a transmetalation step, followed by reductive elimination to form the desired carbon-carbon bond.
- Catalyst: Cu(OAc)₂
- Ligand: 1,10-phenanthroline
- Base: K₂CO₃
- Solvent: DMSO
- Temperature: 80°C
- Reaction time: 12 hours
Palladium-Catalyzed Suzuki Coupling
An efficient method for the preparation of this compound involves palladium-catalyzed Suzuki coupling. This approach utilizes 3-bromoquinoxaline-2-carboxylic acid ethyl ester and 4-pyridylboronic acid as key starting materials.
Table 2: Optimization of Palladium-Catalyzed Coupling
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75 |
| 2 | Pd(dppf)Cl₂ | K₃PO₄ | THF | 70 | 68 |
| 3 | Pd(OAc)₂/PPh₃ | Cs₂CO₃ | DMF | 100 | 82 |
| 4 | Pd₂(dba)₃ | NaOH | Toluene/EtOH | 85 | 70 |
Cyclization-Based Synthesis
Quinoxaline Ring Formation
A key step in the synthesis of this compound involves the formation of the quinoxaline ring system. This can be achieved through the condensation of o-phenylenediamine with an appropriate α-dicarbonyl compound containing the pyridine moiety.
Research findings indicate that the reaction proceeds efficiently under acidic conditions, with acetic acid serving as both solvent and catalyst. The reaction typically requires heating at 80-90°C for 3-4 hours to achieve complete conversion.
Pyridine Incorporation
The incorporation of the pyridine ring can be achieved through various methods, including:
- Direct coupling of pyridine-4-boronic acid with a halogenated quinoxaline derivative
- Condensation of o-phenylenediamine with a pyridine-containing α-dicarbonyl compound
- Sequential functionalization of the quinoxaline core
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory procedures with modifications to enhance efficiency and yield. The use of continuous flow reactors and automated systems can significantly improve the production process.
Continuous Flow Synthesis
Continuous flow synthesis offers several advantages over batch processes, including:
- Better heat transfer and temperature control
- Improved mixing and mass transfer
- Enhanced safety for exothermic reactions
- Easier scale-up and process validation
Table 3: Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction time | 4-6 hours | 30-45 minutes |
| Yield | 65-70% | 75-80% |
| Purity | 95% | 98% |
| Solvent usage | High | Reduced by 40% |
| Energy consumption | High | Moderate |
| Scale-up efficiency | Moderate | High |
Process Optimization
Industrial production requires careful optimization of reaction parameters to maximize yield and purity while minimizing waste and energy consumption. Key optimization parameters include:
- Reagent stoichiometry
- Reaction temperature and time
- Catalyst loading
- Solvent selection
- Purification methods
Synthesis of Related Compounds
The synthesis of related compounds, such as 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones, provides valuable insights into potential synthetic routes for this compound.
A one-step protocol for the synthesis of 3-pyridyl-substituted quinazoline derivatives from anthranilic acid esters has been reported. This approach involves the reaction of N-pyridyl ureas with anthranilic acid ethyl ester, resulting in the formation of the desired heterocyclic system.
The reaction proceeds through the initial formation of ethyl 2-(3-(5-methylpyridin-2-yl)ureido)benzoate, which undergoes further cyclocondensation to afford the final product. This methodology could potentially be adapted for the synthesis of this compound by using appropriate starting materials.
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-4-yl-quinoxaline-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoxalines and pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
3-Pyridin-4-yl-quinoxaline-2-carboxylic acid ethyl ester serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile in organic synthesis.
Biology
In biological assays, this compound has shown promise as an inhibitor of specific enzymes. Its mechanism of action typically involves binding to the active site of enzymes, effectively blocking substrate access and modulating cellular processes.
Medicine
Research indicates potential therapeutic effects, particularly in:
- Anticancer Activity: Studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines.
- Antimicrobial Properties: It has been investigated for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .
Industrial Applications
In industry, this compound is utilized in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronics.
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Building block for heterocycles | Versatile in organic synthesis |
| Biology | Enzyme inhibitor | Effective against specific enzymes |
| Medicine | Anticancer and antimicrobial research | Exhibits cytotoxicity against cancer cell lines |
| Industry | Organic semiconductors and LEDs | Unique electronic properties |
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of various derivatives derived from this compound. The results indicated significant inhibition of proliferation in several cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial efficacy of this compound demonstrated its ability to inhibit the growth of Gram-positive bacteria. These findings highlight its potential role in developing new antibacterial agents.
Mechanism of Action
The mechanism by which 3-Pyridin-4-yl-quinoxaline-2-carboxylic acid ethyl ester exerts its effects involves interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include modulation of signal transduction processes and interference with cellular metabolism .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Structure Variations
Quinoxaline vs. Quinoline Derivatives
- 4-Chloro-8-methyl-quinoline-3-carboxylic acid ethyl ester (): Core: Quinoline (one nitrogen in fused benzene-pyridine system) vs. quinoxaline (two nitrogens in fused benzene-diazine system). Substituents: Chloro and methyl groups at positions 4 and 8, respectively. Implications: Quinoline derivatives exhibit distinct electronic properties due to reduced nitrogen density, which may alter binding affinity in biological targets compared to quinoxalines.
Thiazole-Based Analogues
- 2-(3-Pyridyl)-4-thiazolecarboxylic acid ethyl ester (): Core: Thiazole (five-membered ring with sulfur and nitrogen) vs. quinoxaline. Substituents: Pyridin-3-yl group at position 2.
Substituent and Functional Group Comparisons
Ester vs. Carboxylic Acid Derivatives
- 3-((1H-Indol-5-yl)amino)quinoxaline-2-carboxylic acid (): Functional Group: Carboxylic acid at position 2 vs. ethyl ester. Implications: The ester form (target compound) offers higher lipophilicity (logP ~2.38 inferred from analogues ), enhancing membrane permeability. The acid form is more polar, favoring solubility in aqueous environments .
Amino vs. Pyridinyl Substituents
- 2-Amino-quinoline-3-carboxylic acid ethyl ester (): Substituent: Amino group at position 2 vs. pyridin-4-yl at position 3.
Physicochemical Properties
| Compound Name | Core Structure | Molecular Weight | logP | Key Substituents |
|---|---|---|---|---|
| 3-Pyridin-4-yl-quinoxaline-2-carboxylic acid ethyl ester | Quinoxaline | ~311.32* | ~2.5* | Pyridin-4-yl, ethyl ester |
| 4-Chloro-8-methyl-quinoline-3-carboxylic acid ethyl ester | Quinoline | 279.73 | ~3.0 | Cl, CH₃ |
| 2-(3-Pyridyl)-4-thiazolecarboxylic acid ethyl ester | Thiazole | 234.27 | 2.38 | Pyridin-3-yl |
| 3-((1H-Indol-5-yl)amino)quinoxaline-2-carboxylic acid | Quinoxaline | 351.38 | ~1.8 | Indol-5-yl, carboxylic acid |
*Estimated based on structural similarity to .
Biological Activity
3-Pyridin-4-yl-quinoxaline-2-carboxylic acid ethyl ester is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a quinoxaline core fused with a pyridine ring, which contributes to its unique chemical reactivity and biological properties. The compound is synthesized through various methods, typically involving the condensation of pyridine-4-carboxylic acid with 2-chloroquinoxaline followed by esterification with ethanol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes by binding to their active sites, thus blocking substrate access. This mechanism is crucial in modulating signal transduction pathways and interfering with cellular metabolism .
Biological Activities
Anticancer Activity : Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including prostate cancer cells (PC3), where it showed comparable activity to established chemotherapeutics like doxorubicin .
Antimicrobial Properties : The compound has also been evaluated for its antimicrobial properties. It demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum antimicrobial effect highlights its potential for development into therapeutic agents for infectious diseases .
Enzyme Inhibition : A notable application of this compound is as an inhibitor of the enzyme Pim-1 kinase, which is implicated in various cancers. Structure-activity relationship (SAR) studies have shown that modifications at specific positions on the quinoxaline ring can enhance inhibitory potency .
Table 1: Summary of Biological Activities
Notable Research Findings
- Anticancer Efficacy : In a study evaluating various quinoxaline derivatives, this compound was identified as one of the most promising candidates for further development due to its selective inhibition of cancer cell proliferation .
- Mechanistic Insights : Investigations into its mechanism revealed that the compound's ability to form stable complexes with target enzymes significantly contributes to its biological efficacy, underscoring the importance of structural modifications in enhancing activity .
- Selectivity Profile : The compound was tested against a panel of mammalian protein kinases, demonstrating selectivity that could be advantageous in minimizing off-target effects in therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for 3-Pyridin-4-yl-quinoxaline-2-carboxylic acid ethyl ester, and how can reaction efficiency be optimized?
The synthesis of pyridinyl-quinoxaline esters typically involves multi-step reactions, such as coupling pyridine derivatives with quinoxaline precursors followed by esterification. For example, analogous compounds like 4-amino-8-bromoquinoline-3-carboxylic acid ethyl ester are synthesized via nucleophilic substitution and esterification under controlled conditions (e.g., using ethanol as a solvent and acid catalysis) . To optimize efficiency:
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : Confirm the ester group (δ ~4.2–4.4 ppm for –OCH2CH3) and pyridinyl/quinoxaline protons (aromatic regions δ 7.0–9.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using C18 columns and UV detection at 254 nm .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass) .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N content within ±0.4% of theoretical values) .
Q. What are the critical storage and handling protocols to ensure compound stability?
- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis or oxidation .
- Handling : Use gloves, lab coats, and fume hoods to avoid skin/eye contact, as related esters can cause irritation (e.g., H315/H319 hazards) .
- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 1–3 months) with periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound, particularly in neurological or oncological contexts?
- Receptor Binding Assays : Test affinity for GABA(A) or 5-HT receptors using radioligand displacement (e.g., [3H]-muscimol for GABA(A)) .
- Cellular Signaling Pathways : Measure cAMP/PKA modulation in vascular smooth muscle cells via ELISA or FRET-based biosensors .
- Antitumor Screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) and compare IC50 values to reference drugs like cisplatin .
Q. What strategies resolve contradictions in reported pharmacological data for related esters?
- Dose-Response Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to account for variability .
- Metabolite Profiling : Identify active/inactive metabolites via LC-MS to clarify discrepancies in efficacy .
- Structural Analog Comparison : Benchmark against derivatives (e.g., trifluoro-substituted pyridinyl esters) to isolate structure-activity relationships (SAR) .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., PKA or 5-HT3 receptors) .
- QSAR Studies : Corporate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) to optimize pharmacokinetics .
- ADMET Prediction : Employ SwissADME to forecast absorption, toxicity, and metabolic stability early in design .
Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?
- Catalytic Efficiency : Replace stoichiometric reagents (e.g., HATU) with recyclable catalysts (e.g., polymer-supported DMAP) to reduce costs .
- Byproduct Management : Optimize workup procedures (e.g., aqueous washes for acid removal) and employ continuous flow reactors for reproducibility .
- Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction parameters during scale-up .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
